![molecular formula C9H9BrN2O2 B1389846 4-[(2-Bromoacetyl)amino]benzamide CAS No. 1138445-66-5](/img/structure/B1389846.png)
4-[(2-Bromoacetyl)amino]benzamide
Overview
Description
Synthesis Analysis
The synthesis of benzamides, including compounds similar to BAABA, can be achieved through the direct condensation of carboxylic acids and amines . This process can be facilitated by the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .
Molecular Structure Analysis
The molecular structure of BAABA consists of a benzamide core with a bromoacetyl group attached to one of the amine hydrogens. The structure is similar to that of 2-Bromobenzamide and 4-Aminobenzamide .
Physical And Chemical Properties Analysis
Most amides, including benzamides, are solids at room temperature. They generally have high boiling points and melting points . The solubility of amides in water decreases as the number of carbon atoms increases .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a biochemical used for proteomics research
Biochemical Pathways
Given its use in proteomics research, it may be involved in protein-related pathways
Result of Action
As a biochemical used in proteomics research, it may have effects at the protein level, potentially influencing protein function or interactions
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-[(2-Bromoacetyl)amino]benzamide is not well-documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity. For instance, it is recommended to store the compound at room temperature , suggesting that temperature could affect its stability.
properties
IUPAC Name |
4-[(2-bromoacetyl)amino]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H2,11,14)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZGGLVDTRCODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299437 | |
Record name | 4-[(2-Bromoacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1138445-66-5 | |
Record name | 4-[(2-Bromoacetyl)amino]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Bromoacetyl)amino]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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